Cas no 956-71-8 (N,n-dimethyl-4-(phenylsulfanylmethyl)aniline)

956-71-8 structure
Nom du produit:N,n-dimethyl-4-(phenylsulfanylmethyl)aniline
Numéro CAS:956-71-8
Le MF:C15H17NS
Mégawatts:243.36718249321
MDL:MFCD01679547
CID:1985932
PubChem ID:96780
N,n-dimethyl-4-(phenylsulfanylmethyl)aniline Propriétés chimiques et physiques
Nom et identifiant
-
- N,n-dimethyl-4-(phenylsulfanylmethyl)aniline
- N,N-Dimethyl-4-(phenylmercapto-methyl)-anilin
- NCIOpen2_005538
- N,N-dimethyl-4-(phenylsulfanyl-methyl)-aniline
- NSC89354
- AC1L3X7F
- p-Dimethylaminobenzylphenylsulfid
- BRN 2111166
- (N,N-Dimethyl-4-amino-benzyl)-phenyl-sulfid
- UNII-4TH6JWR4LF
- AKOS015969565
- DTXSID80241893
- Benzenamine, N,N-dimethyl-4-((phenylthio)methyl)-
- CHEMBL1703024
- MLS002694925
- p-Toluidine, N,N-dimethyl-.alpha.-(phenylthio)-
- 4TH6JWR4LF
- N,N-Dimethyl-.alpha.-(phenylthio)-p-toluidine
- p-Toluidine, N,N-dimethyl-alpha-(phenylthio)-
- 956-71-8
- N,N-DIMETHYL-4-[(PHENYLSULFANYL)METHYL]ANILINE
- NSC 89354
- 4-13-00-01775 (Beilstein Handbook Reference)
- SMR001560839
- N,N-dimethyl-4-(phenylthiomethyl)benzenamine
- N,N-Dimethyl-alpha-(phenylthio)-p-toluidine
- HMS3092O07
- N,N-Dimethyl-4-((phenylthio)methyl)benzenamine
- DB-335214
- NSC-89354
- Benzenamine,N-dimethyl-4-[(phenylthio)methyl]-
- p-Toluidine,N-dimethyl-.alpha.-(phenylthio)-
- N,N-Dimethyl-4-((phenylthio)methyl)aniline
-
- MDL: MFCD01679547
- Piscine à noyau: InChI=1S/C15H17NS/c1-16(2)14-10-8-13(9-11-14)12-17-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3
- La clé Inchi: GKZRKLAIOOGLFV-UHFFFAOYSA-N
- Sourire: CN(C)C1=CC=C(C=C1)CSC2=CC=CC=C2
Propriétés calculées
- Qualité précise: 243.10800
- Masse isotopique unique: 243.108
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 17
- Nombre de liaisons rotatives: 4
- Complexité: 203
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 28.5A^2
- Le xlogp3: 4.1
Propriétés expérimentales
- Dense: 1.1
- Point d'ébullition: 378.9°C at 760 mmHg
- Point d'éclair: 183°C
- Indice de réfraction: 1.62
- Le PSA: 28.54000
- Le LogP: 4.04490
N,n-dimethyl-4-(phenylsulfanylmethyl)aniline PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | K05214-5g |
N,N-dimethyl-4-(phenylthiomethyl)benzenamine |
956-71-8 | >95% | 5g |
$900 | 2024-06-05 | |
eNovation Chemicals LLC | K05214-5g |
N,N-dimethyl-4-(phenylthiomethyl)benzenamine |
956-71-8 | >95% | 5g |
$900 | 2025-02-24 | |
eNovation Chemicals LLC | K05214-1g |
N,N-dimethyl-4-(phenylthiomethyl)benzenamine |
956-71-8 | >95% | 1g |
$269 | 2025-02-24 | |
eNovation Chemicals LLC | K05214-5g |
N,N-dimethyl-4-(phenylthiomethyl)benzenamine |
956-71-8 | >95% | 5g |
$900 | 2025-03-01 | |
eNovation Chemicals LLC | K05214-1g |
N,N-dimethyl-4-(phenylthiomethyl)benzenamine |
956-71-8 | >95% | 1g |
$269 | 2024-06-05 | |
eNovation Chemicals LLC | K05214-1g |
N,N-dimethyl-4-(phenylthiomethyl)benzenamine |
956-71-8 | >95% | 1g |
$269 | 2025-03-01 |
N,n-dimethyl-4-(phenylsulfanylmethyl)aniline Littérature connexe
-
Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
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Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
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